molecular formula C23H28ClKN3O5S+ B8055932 Glybenclamide Potassium Salt

Glybenclamide Potassium Salt

Cat. No.: B8055932
M. Wt: 533.1 g/mol
InChI Key: KAJMFLAYIQKSQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Glybenclamide Potassium Salt involves the crystallization of glybenclamide with potassium ions under controlled conditions. The process typically includes dissolving glybenclamide in a suitable solvent, such as methanol or ethanol, followed by the addition of a potassium salt, such as potassium hydroxide or potassium chloride. The mixture is then subjected to crystallization by slow evaporation or cooling .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar principles. Large-scale reactors and crystallizers are employed to ensure consistent quality and yield. The process may involve additional purification steps, such as recrystallization or filtration, to obtain the desired polymorphic form of the salt .

Chemical Reactions Analysis

Types of Reactions: Glybenclamide Potassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Glybenclamide Potassium Salt exerts its effects by inhibiting ATP-sensitive potassium channels (K_ATP channels) in pancreatic beta cells. This inhibition leads to cell membrane depolarization, opening voltage-dependent calcium channels, and resulting in increased intracellular calcium levels. The elevated calcium levels trigger the exocytosis of insulin-containing granules, thereby increasing insulin secretion . Additionally, glybenclamide has been shown to act on microvessels to reduce edema formation and secondary hemorrhage in the central nervous system .

Comparison with Similar Compounds

Uniqueness of Glybenclamide Potassium Salt: this compound stands out due to its enhanced solubility and stability compared to other salts of glybenclamide. This makes it particularly suitable for pharmaceutical formulations, ensuring better bioavailability and therapeutic efficacy .

Properties

IUPAC Name

potassium;5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O5S.K/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29);/q;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJMFLAYIQKSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClKN3O5S+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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